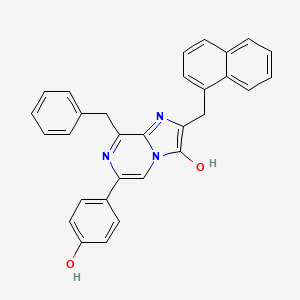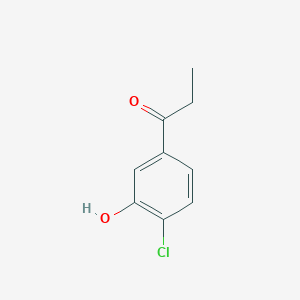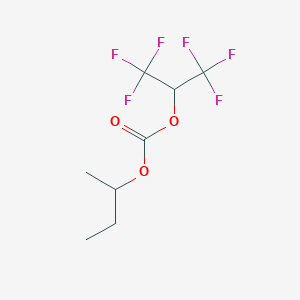
1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 1-(2-chloro-6-méthoxyphényl)éthan-1-amine est un composé chimique de formule moléculaire C9H12ClNO·HCl. Il est reconnu pour ses applications dans divers domaines de la recherche scientifique, y compris la chimie, la biologie et la médecine. Le composé se caractérise par la présence d'un groupe chloro et méthoxy lié à un cycle phényle, ainsi qu'une chaîne latérale éthanamine.
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La synthèse du chlorhydrate de 1-(2-chloro-6-méthoxyphényl)éthan-1-amine implique généralement les étapes suivantes :
Matière Première : La synthèse commence avec le 2-chloro-6-méthoxybenzaldéhyde.
Amination Réductrice : Le groupe aldéhyde est converti en amine par amination réductrice en utilisant une amine appropriée et un agent réducteur tel que le cyanoborohydrure de sodium.
Formation du Sel d'Hydrochlorure : La base libre est ensuite convertie en son sel d'hydrochlorure par traitement avec de l'acide chlorhydrique.
Méthodes de Production Industrielle : Les méthodes de production industrielle de ce composé peuvent impliquer des étapes similaires mais sont optimisées pour la synthèse à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour assurer un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de 1-(2-chloro-6-méthoxyphényl)éthan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Il peut être réduit pour former des amines ou d'autres produits réduits.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour les réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes correspondants, tandis que les réactions de substitution peuvent produire divers dérivés substitués.
Applications de la Recherche Scientifique
Le chlorhydrate de 1-(2-chloro-6-méthoxyphényl)éthan-1-amine a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son rôle de précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques fins et de produits pharmaceutiques.
Mécanisme d'Action
Le mécanisme d'action du chlorhydrate de 1-(2-chloro-6-méthoxyphényl)éthan-1-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Composés Similaires :
- Chlorhydrate de 1-(2-chloro-4-méthoxyphényl)éthan-1-amine
- Chlorhydrate de 1-(2-chloro-6-éthoxyphényl)éthan-1-amine
- Chlorhydrate de 1-(2-chloro-6-méthoxyphényl)propan-1-amine
Comparaison : Le chlorhydrate de 1-(2-chloro-6-méthoxyphényl)éthan-1-amine est unique en raison de son motif de substitution spécifique sur le cycle phényle, qui influence sa réactivité chimique et son activité biologique. Comparé à des composés similaires, il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui le rend adapté à des applications de recherche spécifiques.
Applications De Recherche Scientifique
1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride
- 1-(2-Chloro-6-ethoxyphenyl)ethan-1-amine hydrochloride
- 1-(2-Chloro-6-methoxyphenyl)propan-1-amine hydrochloride
Comparison: 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research applications.
Propriétés
Formule moléculaire |
C9H13Cl2NO |
|---|---|
Poids moléculaire |
222.11 g/mol |
Nom IUPAC |
1-(2-chloro-6-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H |
Clé InChI |
WCVLWQAUXRHIKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC=C1Cl)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)




![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)








